Cas no 90873-17-9 (4-Isopropoxybenzohydrazide)

4-Isopropoxybenzohydrazide 化学的及び物理的性質
名前と識別子
-
- 4-Isopropoxybenzohydrazide
- 4-ISOPROPOXY-BENZOIC ACID HYDRAZIDE
- 4-propan-2-yloxybenzohydrazide
- Benzoic acid,4-(1-methylethoxy)-, hydrazide
- 4-iso-propoxy-benzoic acid hydrazide
- 4-Isopropyloxy-benzoesaeurehydrazid
- EN300-04344
- FT-0678550
- FS-5391
- AKOS000116564
- Z56862722
- SB86467
- 90873-17-9
- CS-0219567
- BMHIKEZRFTUXGI-UHFFFAOYSA-N
- DTXSID30365816
- MFCD01922078
- SCHEMBL4719057
- Oprea1_096620
- 4-(propan-2-yloxy)benzohydrazide
- Benzoic acid,4-(1-methylethoxy)-,hydrazide
-
- MDL: MFCD01922078
- インチ: InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)
- InChIKey: BMHIKEZRFTUXGI-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=CC=C(C=C1)C(=O)NN
計算された属性
- せいみつぶんしりょう: 194.10600
- どういたいしつりょう: 194.106
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- トポロジー分子極性表面積: 64.4A^2
じっけんとくせい
- 密度みつど: 1.114
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.539
- PSA: 64.35000
- LogP: 2.16850
4-Isopropoxybenzohydrazide セキュリティ情報
4-Isopropoxybenzohydrazide 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
4-Isopropoxybenzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB213809-5 g |
4-Isopropoxybenzohydrazide; 95% |
90873-17-9 | 5 g |
€552.30 | 2023-07-20 | ||
TRC | B452595-1g |
4-isopropoxybenzohydrazide |
90873-17-9 | 1g |
$ 275.00 | 2022-06-07 | ||
Fluorochem | 014595-1g |
4-iso-Propoxy-benzoic acid hydrazide |
90873-17-9 | 95% | 1g |
£77.00 | 2022-03-01 | |
Chemenu | CM114155-5g |
4-isopropoxybenzohydrazide |
90873-17-9 | 95% | 5g |
$*** | 2023-05-29 | |
Aaron | AR00GU7H-1g |
4-ISOPROPOXY-BENZOIC ACID HYDRAZIDE |
90873-17-9 | 95% | 1g |
$162.00 | 2025-01-24 | |
Aaron | AR00GU7H-10g |
4-ISOPROPOXY-BENZOIC ACID HYDRAZIDE |
90873-17-9 | 95% | 10g |
$805.00 | 2024-07-18 | |
Enamine | EN300-04344-5.0g |
4-(propan-2-yloxy)benzohydrazide |
90873-17-9 | 95% | 5g |
$307.0 | 2023-06-10 | |
A2B Chem LLC | AH84545-5g |
4-Isopropoxybenzohydrazide |
90873-17-9 | 95% | 5g |
$318.00 | 2024-05-20 | |
Enamine | EN300-04344-0.5g |
4-(propan-2-yloxy)benzohydrazide |
90873-17-9 | 95% | 0.5g |
$77.0 | 2023-10-28 | |
Enamine | EN300-04344-0.25g |
4-(propan-2-yloxy)benzohydrazide |
90873-17-9 | 95% | 0.25g |
$49.0 | 2023-10-28 |
4-Isopropoxybenzohydrazide 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
4-Isopropoxybenzohydrazideに関する追加情報
Recent Advances in the Study of 4-Isopropoxybenzohydrazide (CAS: 90873-17-9)
4-Isopropoxybenzohydrazide (CAS: 90873-17-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This hydrazide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its structure-activity relationships (SAR) to enhance its efficacy and reduce potential side effects.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 4-Isopropoxybenzohydrazide against multidrug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. Molecular docking studies revealed that the compound interacts with key bacterial enzymes involved in cell wall synthesis, suggesting a potential mechanism for its antibacterial effects. These findings highlight the potential of 4-Isopropoxybenzohydrazide as a lead compound for the development of new antibiotics to combat antimicrobial resistance.
In the field of oncology, researchers have explored the anticancer potential of 4-Isopropoxybenzohydrazide derivatives. A recent study in Bioorganic Chemistry (2024) reported that structural modifications of the compound, particularly at the isopropoxy moiety, significantly enhanced its cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The optimized derivatives exhibited IC50 values in the low micromolar range and showed selective toxicity towards cancer cells while sparing normal cells. Mechanistic studies indicated that these compounds induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cancer cell proliferation and survival.
The pharmacokinetic properties of 4-Isopropoxybenzohydrazide have also been a focus of recent research. A 2024 preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The results demonstrated favorable oral bioavailability (approximately 65%) and reasonable metabolic stability in human liver microsomes. However, researchers noted that further optimization may be required to improve its plasma half-life and tissue distribution characteristics for therapeutic applications.
From a synthetic chemistry perspective, novel and efficient routes for the production of 4-Isopropoxybenzohydrazide have been developed. A recent publication in Organic Process Research & Development (2023) described a scalable, high-yield synthesis method that reduces production costs and improves purity. This advancement is particularly important for facilitating future preclinical and clinical studies of the compound and its derivatives.
Looking forward, 4-Isopropoxybenzohydrazide represents a versatile scaffold for drug discovery. Current research directions include exploring its potential as an anti-inflammatory agent, investigating its neuroprotective properties, and developing targeted delivery systems to enhance its therapeutic index. The compound's unique chemical structure and demonstrated biological activities make it a promising candidate for further development in multiple therapeutic areas.
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